molecular formula C38H50N6O6 B13847222 (2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

Cat. No.: B13847222
M. Wt: 686.8 g/mol
InChI Key: SQCJGICLIMLWFB-RWVVMXMGSA-N
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Description

The compound “(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple chiral centers, making it an interesting subject for stereochemical studies. Its structure includes isoquinoline, quinoline, and butanediamide moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the isoquinoline and quinoline rings, followed by the introduction of the butanediamide group. Typical synthetic routes may involve:

    Formation of Isoquinoline and Quinoline Rings: These rings can be synthesized through Pictet-Spengler or Bischler-Napieralski reactions.

    Introduction of Functional Groups: The hydroxy, carbamoyl, and phenyl groups can be introduced through various organic reactions such as nucleophilic substitution, reduction, and protection-deprotection strategies.

    Coupling Reactions: The final assembly of the molecule may involve coupling reactions using reagents like EDCI or DCC to form amide bonds.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow processes to enhance reaction control and scalability.

    Purification: Employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3.

    Reducing Agents: NaBH4, LiAlH4.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxy groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

    Stereochemistry: Studying the stereochemical properties and chiral centers of the compound.

    Organic Synthesis: Using the compound as a building block for synthesizing more complex molecules.

Biology

    Enzyme Inhibition: Investigating the compound’s potential as an enzyme inhibitor.

    Receptor Binding: Studying its interaction with biological receptors.

Medicine

    Drug Development: Exploring its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Analyzing its absorption, distribution, metabolism, and excretion in the body.

Industry

    Material Science: Utilizing the compound in the development of new materials with unique properties.

    Catalysis: Exploring its use as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline structures.

    Quinoline Derivatives: Compounds with similar quinoline structures.

    Butanediamide Derivatives: Compounds with similar butanediamide structures.

Uniqueness

This compound’s uniqueness lies in its complex structure, multiple chiral centers, and the combination of isoquinoline, quinoline, and butanediamide moieties

Properties

Molecular Formula

C38H50N6O6

Molecular Weight

686.8 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

InChI

InChI=1S/C38H50N6O6/c1-38(2,23-45)43-37(50)32-19-26-13-6-7-14-27(26)21-44(32)22-33(46)30(18-24-10-4-3-5-11-24)41-36(49)31(20-34(39)47)42-35(48)29-17-16-25-12-8-9-15-28(25)40-29/h3-5,8-12,15-17,26-27,30-33,45-46H,6-7,13-14,18-23H2,1-2H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,50)/t26-,27-,30+,31+,32+,33-/m1/s1

InChI Key

SQCJGICLIMLWFB-RWVVMXMGSA-N

Isomeric SMILES

CC(C)(CO)NC(=O)[C@@H]1C[C@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O

Canonical SMILES

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O

Origin of Product

United States

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